molecular formula C18H17N3O3 B11048621 1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11048621
M. Wt: 323.3 g/mol
InChI Key: SCSYYVIIDDUJKF-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-(3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FURYLMETHYL)-4-(3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and a suitable diketone under reflux conditions to yield the desired pyrazolopyridine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-FURYLMETHYL)-4-(3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-(2-FURYLMETHYL)-4-(3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-4-(3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-FURYLMETHYL)-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
  • 1-(2-FURYLMETHYL)-4-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

1-(2-FURYLMETHYL)-4-(3-METHOXYPHENYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its furan and methoxyphenyl groups, along with the pyrazolopyridine core, make it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H17N3O3/c1-23-13-5-2-4-12(8-13)15-9-17(22)20-18-16(15)10-19-21(18)11-14-6-3-7-24-14/h2-8,10,15H,9,11H2,1H3,(H,20,22)

InChI Key

SCSYYVIIDDUJKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=NN3CC4=CC=CO4

Origin of Product

United States

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